molecular formula C7H8N4O2S B3056737 Xanthine, 8-(ethylthio)- CAS No. 73840-29-6

Xanthine, 8-(ethylthio)-

Cat. No. B3056737
CAS RN: 73840-29-6
M. Wt: 212.23 g/mol
InChI Key: SYTLDXNPGBQYRC-UHFFFAOYSA-N
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Description

“Xanthine, 8-(ethylthio)-” is a chemical compound . Xanthine is a purine base found in most body tissues and fluids, certain plants, and some urinary calculi . It is an intermediate in the degradation of adenosine monophosphate to uric acid, being formed by oxidation of hypoxanthine . The methylated xanthine compounds caffeine, theobromine, and theophylline and their derivatives are used in medicine for their bronchodilator effects .


Synthesis Analysis

Xanthine and its derivatives have attracted much synthetic interest due to their numerous pharmacological activities . It is one of the principal moieties for leads in the field of drug discovery and development . Xanthine was first discovered by German chemist Emil Fisher as primarily composed of purine base hydrogenated at R 3 and R 7 as well as two ketone substitutions at R 2 and R 6 positions . Hydrogen atoms attached to amino groups can be replaced by various functional groups in order to obtain drugs with different potency, efficacy, and pharmacology .


Molecular Structure Analysis

Chemically, xanthine is composed of fused heterocycles of six-membered and five-membered rings, i.e., pyrimidinedione ring and imidazole ring with adjacent carbon atoms . Its chemical formula is C5H4N4O2 and the molecular weight is 152.11 .


Chemical Reactions Analysis

Xanthine is a product on the pathway of purine degradation . It is created from guanine by guanine deaminase. It is also created from hypoxanthine by xanthine oxidoreductase. It is also created from xanthosine by purine nucleoside phosphorylase. Xanthine is subsequently converted to uric acid by the action of the xanthine oxidase enzyme .


Physical And Chemical Properties Analysis

Xanthine is a light yellow powder . It is soluble in water to a degree of 1 g per 14.5 L at 16 °C and 1 g per 1.4 L at 100 °C .

Safety And Hazards

Xanthine causes skin and eye irritation . It may cause respiratory irritation . It is advised to use with adequate ventilation and avoid getting it in eyes, on skin, or on clothing . It should be stored in a cool, dry place in a tightly closed container .

Future Directions

Xanthine and its derivatives have shown numerous pharmacological activities and have become a valuable scaffold in the field of medicinal chemistry . They have been developed as anti-Alzheimer’s and anti-Parkinsonism, anti-cancer, anti-asthmatic, anti-diabetic, anti-depressant and anxiolytic, analgesic and anti-inflammatory, diuretic, anti-epileptic, anti-tuberculosis, anti-microbial, sirtuin inhibitors and ligands of adenosine receptor subtypes . The data compiled in this review paper could help the medicinal chemist in designing new active compounds from the modification of the already existing compounds in the search for novel drug leads .

properties

IUPAC Name

8-ethylsulfanyl-3,7-dihydropurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2S/c1-2-14-7-8-3-4(10-7)9-6(13)11-5(3)12/h2H2,1H3,(H3,8,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTLDXNPGBQYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(N1)C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00224401
Record name Xanthine, 8-(ethylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00224401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Xanthine, 8-(ethylthio)-

CAS RN

73840-29-6
Record name 8-(Ethylthio)-xanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073840296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(Ethylthio)xanthine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81499
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Xanthine, 8-(ethylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00224401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-(ETHYLTHIO)-XANTHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8SX2S966S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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